8(17),12E,14-Labdatrien-20-oic acid
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Overview
Description
8(17),12E,14-Labdatrien-20-oic acid is a labdane-type diterpene, a class of compounds known for their diverse biological activities. This compound is naturally found in the rhizomes of Isodon yuennanensis and has been studied for its potential pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8(17),12E,14-Labdatrien-20-oic acid typically involves the extraction from natural sources such as the rhizomes of Isodon yuennanensis . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Industrial Production Methods
the extraction process from natural sources remains the primary method of obtaining this compound .
Chemical Reactions Analysis
Types of Reactions
8(17),12E,14-Labdatrien-20-oic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include aminophylline and Rp-cAMPS. The reaction conditions often involve in vitro experiments using isolated guinea pig trachea and in silico molecular docking/dynamics simulations .
Major Products Formed
The major products formed from the reactions of this compound include derivatives with enhanced pharmacological properties, such as increased smooth muscle relaxation .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 8(17),12E,14-Labdatrien-20-oic acid involves the activation of the AC-cAMP-PKA pathway. This pathway is crucial for smooth muscle relaxation, and the compound’s lipophilic character likely contributes to its stability on the AC binding site . Molecular dynamic simulations have shown that the compound interacts with the catalytic dimer of AC, stabilizing it and promoting its activity .
Comparison with Similar Compounds
8(17),12E,14-Labdatrien-20-oic acid is unique among labdane-type diterpenes due to its specific structure and biological activities. Similar compounds include:
Forskolin: Another labdane-type diterpene known for its ability to activate the AC-cAMP-PKA pathway.
Ferruginol: A diterpenoid with antifungal properties.
Chamaecydin: A diterpenoid with antifeedant activity against pest insects.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
Molecular Formula |
C20H30O2 |
---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(4S,4aR,8aS)-8,8-dimethyl-3-methylidene-4-[(2E)-3-methylpenta-2,4-dienyl]-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid |
InChI |
InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(4,5)12-7-13-20(16,17)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17-,20-/m0/s1 |
InChI Key |
VLQWZUQLAWRAFU-PZFAHHJVSA-N |
Isomeric SMILES |
C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C)C(=O)O)/C=C |
Canonical SMILES |
CC(=CCC1C(=C)CCC2C1(CCCC2(C)C)C(=O)O)C=C |
Origin of Product |
United States |
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